molecular formula C12H7Cl3S B12679161 Benzene, 1,2,4-trichloro-5-(phenylthio)- CAS No. 3773-46-4

Benzene, 1,2,4-trichloro-5-(phenylthio)-

Cat. No.: B12679161
CAS No.: 3773-46-4
M. Wt: 289.6 g/mol
InChI Key: NKZRJRHRZKDUPR-UHFFFAOYSA-N
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Description

Chemical Name: 1,2,4-Trichloro-5-(phenylthio)benzene CAS Registry Number: 2227-13-6 (as per Tetrasul, a closely related derivative) . Molecular Formula: C₁₂H₆Cl₄S Molecular Weight: 324.0 g/mol (calculated). Structure: A benzene ring substituted with three chlorine atoms (positions 1, 2, 4) and a phenylthio (-S-C₆H₅) group at position 5. This compound belongs to the class of polychlorinated diphenyl sulfides, known for their applications in agrochemicals and material science.

Properties

CAS No.

3773-46-4

Molecular Formula

C12H7Cl3S

Molecular Weight

289.6 g/mol

IUPAC Name

1,2,4-trichloro-5-phenylsulfanylbenzene

InChI

InChI=1S/C12H7Cl3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H

InChI Key

NKZRJRHRZKDUPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4-trichloro-5-(phenylthio)- typically involves the chlorination of benzene derivatives followed by the introduction of the phenylthio group. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4-trichloro-5-(phenylthio)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions may convert the phenylthio group to a thiol group.

    Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

Benzene, 1,2,4-trichloro-5-(phenylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the manufacturing of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4-trichloro-5-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the chlorine atoms may influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Core

Table 1: Structural Comparison of Chlorinated Benzene Derivatives
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications
1,2,4-Trichloro-5-(phenylthio)benzene 2227-13-6 C₁₂H₆Cl₄S Cl (1,2,4); -S-C₆H₅ (5) 324.0 Acaricide (Tetrasul)
1,2,4-Trichloro-5-(chloromethyl)benzene 3955-26-8 C₇H₄Cl₄ Cl (1,2,4); -CH₂Cl (5) 229.9 HPLC analysis standard
1,2,4-Trichloro-5-(trichloromethyl)benzene 27020-90-2 C₇H₂Cl₆ Cl (1,2,4); -CCl₃ (5) 298.8 Synthetic intermediate
1,2,4-Trichloro-5-(4-chlorophenoxy)benzene 60123-65-1 C₁₂H₅Cl₅O Cl (1,2,4); -O-C₆H₃Cl₂ (5) 342.4 Not specified

Key Observations :

  • Lipophilicity : The phenylthio group in the target compound increases logP (estimated ~5.0) compared to chloromethyl (logP = 4.29 ) or trichloromethyl derivatives, enhancing membrane permeability and bioactivity .
  • Reactivity : Chlorine atoms at positions 1, 2, and 4 activate the ring for electrophilic substitution, while the phenylthio group directs further reactions to specific positions .

Functional Group Variations

Table 2: Impact of Functional Groups on Properties
Functional Group Example Compound Boiling Point (°C) Solubility Reactivity Profile
-S-C₆H₅ 1,2,4-Trichloro-5-(phenylthio)benzene >300 (decomposes) Low in water Nucleophilic aromatic substitution; forms stable radicals
-O-C₆H₅ 1,2,4-Trichloro-5-phenoxybenzene ~280 Insoluble Prone to oxidation; less stable
-CH₂Cl 1,2,4-Trichloro-5-(chloromethyl)benzene ~180 Moderate in DMSO Hydrolyzes to alcohols/acids

Key Findings :

  • Sulfur vs. Oxygen: The phenylthio group enhances thermal stability and electron delocalization compared to phenoxy derivatives, making it suitable for high-temperature applications .
  • Chloromethyl Group : Increases volatility but reduces biological persistence compared to phenylthio derivatives .

Insights :

  • Tetrasul : Withdrawn in some regions due to oncogenicity concerns but remains a model for sulfur-containing acaricides .
  • Hexakis Derivatives : Explored in optoelectronics due to extended π-conjugation from sulfur atoms .

Biological Activity

Benzene, 1,2,4-trichloro-5-(phenylthio)- is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₆Cl₄O₂S
  • Molecular Weight : 356.052 g/mol
  • IUPAC Name : Benzene, 1,2,4-trichloro-5-(phenylthio)-

The compound features a benzene ring substituted with three chlorine atoms and a phenylthio group, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of Benzene, 1,2,4-trichloro-5-(phenylthio)- typically involves chlorination reactions of phenyl compounds followed by thiolation processes. These methods are essential for developing derivatives with enhanced biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various chlorinated benzene derivatives. For instance:

  • In Vitro Testing : A study demonstrated that compounds similar to Benzene, 1,2,4-trichloro-5-(phenylthio)- exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active compounds showed IC₅₀ values ranging from 1.52 to 9.60 μM against MCF-7 cells .
CompoundCell LineIC₅₀ (μM)Reference
Compound 27MCF-71.52
Compound 20MCF-713.7
TaxolMCF-77.80

This indicates that certain derivatives may be more effective than established chemotherapeutics like Taxol.

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example:

  • Histone Demethylase Inhibition : Some derivatives have been shown to inhibit histone demethylases like LSD1, which plays a crucial role in epigenetic regulation of gene expression related to cancer progression .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of Benzene, 1,2,4-trichloro-5-(phenylthio)-. Studies indicate that while some derivatives exhibit potent cytotoxicity against cancer cells, they also need to be evaluated for toxicity against normal cells:

  • Cytotoxicity on Normal Cells : Compounds were tested on normal human lung fibroblast (WI38) cells to assess their selectivity and safety profile. Results indicated lower cytotoxicity compared to standard chemotherapeutics .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer properties of trichlorobenzene derivatives revealed promising results in vitro against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .
  • Genotoxicity Assessment : Another study focused on the genotoxic effects of benzene derivatives in mammalian systems. It was found that certain metabolites could induce oxidative stress leading to DNA damage; thus, understanding metabolism is vital for risk assessment .

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